Fluorine-Free ALD: WCl6 Eliminates HF Byproduct Damage vs. WF6
WCl6 is a fluorine-free tungsten precursor for atomic layer deposition (ALD), providing a direct and critical advantage over the industry-standard WF6. The use of WF6 results in the generation of corrosive hydrofluoric acid (HF) as a reaction byproduct, which is known to etch sensitive substrates such as silicon dioxide (SiO2) and cause detrimental fluorine contamination in deposited films [1][2]. In contrast, WCl6-based ALD produces hydrogen chloride (HCl) as a byproduct, which is significantly less aggressive toward common dielectrics [1]. This distinction is fundamental for maintaining the integrity of complex 3D device architectures like V-NAND and DRAM, where even minor substrate damage or contamination can severely degrade yield and performance.
| Evidence Dimension | Byproduct Corrosivity and Substrate Compatibility |
|---|---|
| Target Compound Data | Produces HCl, which is less critical to dielectrics compared with HF |
| Comparator Or Baseline | WF6 produces HF, which etches substrates and causes F-contamination |
| Quantified Difference | Qualitative difference in byproduct corrosivity; elimination of F-incorporation risk |
| Conditions | Vapor deposition of tungsten films for semiconductor devices |
Why This Matters
This property is essential for semiconductor manufacturers to avoid costly damage to underlying dielectric layers and maintain film purity in advanced node devices.
- [1] Kim, Y., Lee, M., Hidayat, R., Nandi, D. K., Kim, T. H., Kim, S., ... & Kim, S. H. (2021). Atomic layer deposition of tungsten and tungsten-based compounds using WCl5 and various reactants selected by density functional theory. Applied Surface Science, 563, 150373. View Source
- [2] Blakeney, K. J., & Winter, C. H. (2018). Thermal atomic layer deposition of tungsten carbide films from WCl6 and AlMe3. Journal of Vacuum Science & Technology A, 36(1), 01A104. View Source
